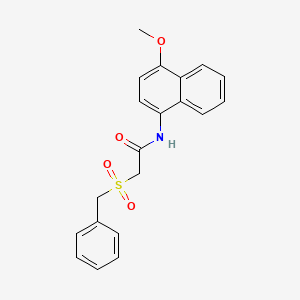

2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide is a chemical compound that is widely used in scientific research. It is commonly known as BMS-345541 and is a potent inhibitor of IκB kinase (IKK) that plays an important role in the regulation of the nuclear factor κB (NF-κB) pathway. This pathway is involved in the regulation of various cellular processes such as inflammation, immunity, and cancer.

Applications De Recherche Scientifique

Organic Light-Emitting Devices

This compound can be used in the development of organic light-emitting devices . It has been found to emit intense blue light in both solution and film, making it a promising material for such devices .

Anticancer Activities

The compound has shown potential in the field of cancer research . It has been found to exhibit moderate to high antiproliferative activity in comparison to the standard drug cisplatin . This suggests that it could be used in the development of new anticancer drugs.

Tubulin Polymerization Inhibitors

The compound has been used in the synthesis of novel 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, which have been found to inhibit tubulin polymerization . This makes it a potential candidate for the development of new anticancer agents that target tubulin.

Development of Sustainable Catalysts

The compound can be used in the development of efficient catalytic reactions with excellent atom and step economy . This is highly sought-after in chemical synthesis to reduce the negative effects on the environment .

Anti-Tumor Nur77 Modulators

The compound has been used in the synthesis of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives . These derivatives have shown promising anti-tumor activity and have been found to upregulate Nur77 expression, triggering Nur77-mediated apoptosis .

Development of New Anti-Cancer Agents

The compound can be used in the discovery and development of new anti-cancer agents as tubulin polymerization inhibitors . Despite some antimitotic agents already used in the clinic for treatment of various kinds of cancer, drug resistance, toxicity and side effects remain problems to be solved .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.

Mode of Action

This could result in the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound may affect the microtubule dynamics pathway. Microtubules play a crucial role in cell division, and their disruption can lead to cell cycle arrest, particularly at the G2/M phase, and eventually cell death .

Result of Action

The potential inhibition of tubulin polymerization by this compound could lead to cell cycle arrest and apoptosis, particularly in cancer cells . This could result in the reduction of tumor growth and potentially contribute to anticancer effects.

Propriétés

IUPAC Name |

2-benzylsulfonyl-N-(4-methoxynaphthalen-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-25-19-12-11-18(16-9-5-6-10-17(16)19)21-20(22)14-26(23,24)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMQNFJDTVQWBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2431767.png)

![1,7-dimethyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2431769.png)

![(3-Fluoro-4-methylphenyl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2431772.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2431773.png)

![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2431774.png)

![2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2431775.png)

![Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B2431776.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2431780.png)

![1-(4-bromo-3-methylphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2431781.png)

![2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2431782.png)